N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Description

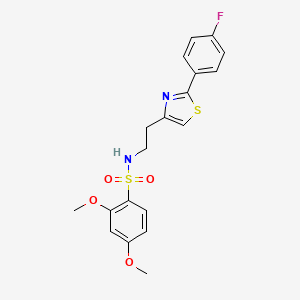

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a 2,4-dimethoxybenzenesulfonamide moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGCUZAKOLYEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenyl)thiazole.

Ethylation: The 2-(4-fluorophenyl)thiazole is then reacted with ethyl bromide to introduce the ethyl group at the 2-position of the thiazole ring.

Sulfonamide Formation: Finally, the ethylated thiazole is reacted with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two key functional groups: sulfonamide (-SO₂NH₂) and thiazole ring . These groups enable diverse chemical transformations:

| Functional Group | Reactivity | Common Reagents | Typical Products |

|---|---|---|---|

| Sulfonamide | Acylation, substitution | Acid chlorides, alkyl halides | Acylated sulfonamides, alkylated derivatives |

| Thiazole ring | Electrophilic substitution | Electrophiles (e.g., halogens) | Substituted thiazoles |

| Sulfonamide | Oxidation/reduction | KMnO₄, NaBH₄ | Oxidized/reduced sulfonamides |

These reactions are critical for modifying the compound’s structure to tailor its biological activity.

Catalyst-Free Procedures

A modern approach employs dibenzoylacetylene and triazole derivatives in a one-pot reaction, offering high yields and simplicity.

| Method | Key Reagents | Yield | Advantages |

|---|---|---|---|

| Multi-step | Thiourea, α-ketophenyl, SO₂Cl₂ | Moderate | Stepwise control |

| One-pot three-component | Hydrazonyl chlorides, TEA | 70–79% | Rapid synthesis |

| Catalyst-free | Dibenzoylacetylene, triazoles | High | Minimal catalysts, scalability |

Analytical Characterization

Reactions are monitored using:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit antimicrobial properties. Thiazole derivatives have been shown to inhibit various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that similar thiazole-based compounds can effectively combat Staphylococcus aureus and Escherichia coli infections .

Anticancer Properties

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide has been evaluated for its anticancer potential. Thiazole derivatives are often explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Neurological Applications

Compounds with thiazole structures have been associated with neuroprotective effects. Research has indicated that they may provide protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . This compound may hold promise for treating conditions such as Alzheimer’s disease or Parkinson’s disease.

Trypanocidal Activity

Recent investigations into thiazole derivatives have revealed their effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds similar to this compound have shown promising trypanocidal activity with low IC50 values, indicating high potency .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties. The results showed that specific modifications to the thiazole ring significantly enhanced antibacterial activity against Gram-positive bacteria . The compound this compound was among those tested, demonstrating effective inhibition at low concentrations.

Case Study 2: Anticancer Screening

In a screening assay conducted by researchers at a prominent university, several thiazole derivatives were assessed for their anticancer effects. The study revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways. The findings support further development of this class of compounds for cancer therapy .

Case Study 3: Neuroprotective Effects

A recent publication highlighted the neuroprotective properties of thiazole-based compounds in models of neurodegeneration. The study found that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease, suggesting their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Heterocyclic Moieties

Triazole-Based Sulfonamides (Compounds [10–15] from )

- Structure : S-alkylated 1,2,4-triazoles with 4-fluorophenyl or phenyl groups and sulfonamide linkages.

- Key Differences: Core Heterocycle: The target compound uses a thiazole ring, whereas these analogs employ 1,2,4-triazoles. Substituents: The target compound has a 2,4-dimethoxybenzenesulfonamide group, while triazole derivatives in feature 4-(4-X-phenylsulfonyl)phenyl groups (X = H, Cl, Br) and 2,4-difluorophenyl substituents .

- Spectral Data :

Thiadiazole Derivatives ()

- Structure : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine.

- Key Differences :

- Heterocycle : Thiadiazole (two nitrogen and one sulfur atom) vs. thiazole (one nitrogen and one sulfur atom).

- Functional Groups : The thiadiazole derivative includes a benzylidene group, whereas the target compound has a sulfonamide-ethyl-thiazole linkage.

Fluorophenyl-Containing Sulfonamides

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

- Structure : A "double" sulfonamide with two 4-fluorophenyl groups and a dimethylphenyl substituent.

- Key Differences :

Fluorobenzenesulfonamide Derivatives ()

- Examples: 923113-41-1: N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide. 923216-86-8: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide.

- Key Differences: Ancillary Groups: These compounds incorporate pyrimidine rings with amino substituents, unlike the thiazole and dimethoxy groups in the target compound. Potential Applications: Pyrimidine-sulfonamide hybrids are often explored for kinase inhibition or antimicrobial activity .

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antibacterial, antifungal, and antitumor properties. This article reviews the biological activity of this compound, presenting data from relevant studies and highlighting its potential applications in medicine.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name: N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide

Antibacterial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Thiazole Derivative A | S. aureus | 18 |

| Thiazole Derivative B | E. coli | 20 |

| This compound | TBD | TBD |

Antifungal Activity

The compound has also been studied for its antifungal properties. Thiazole derivatives are known to exhibit activity against fungi such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis or disruption of fungal cell membranes .

Antitumor Activity

Emerging evidence suggests that thiazole derivatives can possess antitumor activity. A study highlighted that certain thiazole-based compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several thiazole derivatives, including the target compound, and evaluated their biological activities. The results indicated promising antibacterial and antifungal properties, with some derivatives showing IC50 values lower than 20 µM against selected pathogens .

- Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could inhibit specific enzymes involved in bacterial cell wall synthesis, providing a potential pathway for drug development targeting resistant strains .

- Clinical Relevance : Given the rising incidence of antibiotic resistance, compounds like this compound represent a valuable avenue for developing new therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide to ensure optimal yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For example, refluxing in ethanol with catalytic glacial acetic acid (as in thiazole formation reactions) ensures efficient cyclization. Intermediate purification via column chromatography (using hexane:EtOAc gradients) and recrystallization improves purity. Monitoring reaction progress by TLC (Rf values 0.29–0.70 in hexane:EtOAc systems) is critical . Multi-step protocols may involve coupling sulfonamide precursors with thiazole intermediates under anhydrous conditions, using coupling agents like HATU and bases such as diisopropylethyl amine (DIPEA) to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.17–7.28 ppm, sulfonamide NH at δ 10.04 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ at m/z 234.0182 for sulfonamide analogs) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar thiazole derivatives .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility is enhanced by using co-solvents like DMSO or ethanol (≤5% v/v in aqueous buffers). Micellar systems (e.g., Cremophor EL) or cyclodextrin encapsulation are effective for hydrophobic analogs. Pre-formulation studies using dynamic light scattering (DLS) assess aggregation tendencies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies can be applied to enhance this compound’s biological activity?

- Methodological Answer :

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonamide moiety increases metabolic stability. Fluorine at the 4-phenyl position improves target binding affinity, as seen in Pseudomonas inhibitors .

- Scaffold Hybridization : Merging thiazole and sulfonamide pharmacophores (e.g., adding peptidomimetic side chains) enhances selectivity for enzyme active sites .

- Bioisosteric Replacement : Replacing the ethyl linker with cyclopropyl or hydroxyethyl groups balances lipophilicity and solubility .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

- Dose-Response Curves : Use consistent concentrations (e.g., 0.1–100 µM) and exposure times .

- Cell Line Validation : Ensure genetic stability (e.g., p53 status in cancer models) and mycoplasma-free cultures .

- Positive Controls : Include reference inhibitors (e.g., methotrexate for antifolates) to calibrate activity thresholds .

Q. What computational methods predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., dihydrofolate reductase). Validate poses with molecular dynamics (MD) simulations (50 ns trajectories) .

- QSAR Modeling : Train models on IC₅₀ data from analogs to correlate substituent properties (ClogP, polar surface area) with activity .

Q. How does the compound’s stability under varying pH conditions impact formulation design?

- Methodological Answer : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.